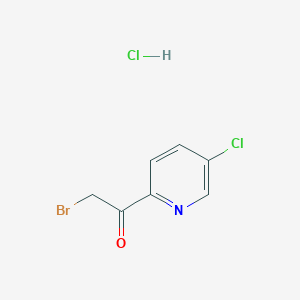

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride

Description

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS: 145905-09-5) is a halogenated pyridine derivative with a molecular formula of C₇H₅BrClNO·HBr. It features a pyridine ring substituted with chlorine at position 5 and a bromoethanone group at position 2, stabilized by a hydrobromic acid counterion. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of the bromine atom in nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H6BrCl2NO |

|---|---|

Molecular Weight |

270.94 g/mol |

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C7H5BrClNO.ClH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H |

InChI Key |

CDAZFDDZYUIQQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups present.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as 1-(5-chloropyridin-2-yl)ethanone derivatives.

Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS: 1190198-15-2)

- Molecular Formula: C₈H₇BrClNO

- Substituents : Bromine at position 5, chlorine at position 6, and a methyl group at position 2 on the pyridine ring.

- Higher XLogP3 value (2.6 vs. unrecorded for the target) suggests increased lipophilicity due to methyl substitution .

1-(5-Bromo-2-chloro-4-pyridinyl)ethanone (CAS: 1245915-91-6)

- Molecular Formula: C₇H₅BrClNO

- Substituents : Bromine at position 5 and chlorine at position 2 on the pyridine ring.

- Key Differences :

- Substituent positions (5-bromo and 2-chloro vs. 5-chloro and 2-bromo in the target) alter electronic effects, influencing reactivity in cross-coupling or substitution reactions.

- Similar molecular weight (248.50 vs. ~298.37 for the target) but distinct polarity due to positional isomerism .

Biological Activity

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride is a brominated ethanone derivative characterized by its unique chloropyridinyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications in enzyme inhibition and as a building block in organic synthesis.

- Molecular Formula : C7H6BrClN

- Molecular Weight : 219.48 g/mol

- CAS Number : 145905-09-5

Synthesis

The synthesis of this compound typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone using brominating agents such as bromine or N-bromosuccinimide (NBS). The resultant product is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability for biological assays.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly proteins and enzymes. The presence of bromine and chlorine atoms allows for the formation of covalent bonds with nucleophilic sites on these biomolecules, which can lead to inhibition or modification of their function.

Enzyme Inhibition Studies

Research indicates that this compound has significant potential as an enzyme inhibitor. It has been employed in studies focusing on:

- Protein-Ligand Interactions : The compound's structure facilitates binding to various proteins, making it a valuable tool in understanding protein dynamics and interactions.

- Selectivity : Preliminary studies suggest that it exhibits selectivity towards certain enzymes, which is crucial for minimizing off-target effects in therapeutic applications .

Antichlamydial Activity

A study explored the antichlamydial properties of related compounds, highlighting that modifications similar to those found in this compound could impair the growth of Chlamydia trachomatis without affecting host cell viability. This selectivity is essential for developing new treatments for chlamydial infections, which currently lack FDA-approved specific therapies .

Toxicity Assessment

In toxicity evaluations, compounds with similar structures were found to exhibit mild toxicity toward mammalian cell lines but did not show mutagenic effects in Drosophila melanogaster assays. This suggests a favorable safety profile for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone | Structure | Moderate enzyme inhibition | Similar reactivity profile |

| 2-Bromo-1-(5-methylpyridin-2-yl)ethanone | Structure | Low activity against C. trachomatis | Less selective than target compound |

| 2-Bromo-1-(5-nitropyridin-2-yl)ethanone | Structure | High cytotoxicity | Unfavorable for therapeutic use |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Nucleophilic substitution | Sodium azide, ethanol, 60–80°C | Substituted ethanone derivatives |

| Reduction | NaBH₄ in methanol | Alcohol intermediates |

| Oxidation | KMnO₄ in acidic conditions | Carboxylic acid derivatives |

Advanced: How do reaction conditions influence by-product formation during synthesis?

Answer:

By-products arise from competing reactions (e.g., over-oxidation, dimerization). Mitigation strategies include:

- Solvent control : Acetonitrile minimizes side reactions compared to protic solvents .

- Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce thermal degradation during halogenation.

- Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps, though evidence for this compound is inferred from pyridine analogs .

Basic: What analytical techniques validate the compound’s purity and structure?

Answer:

- HPLC : ≥95% purity assessment (C18 column, acetonitrile/water mobile phase) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 279.21 for related derivatives) .

Advanced: How does the bromine substituent impact reactivity in nucleophilic substitutions?

Answer:

The bromine atom acts as a superior leaving group compared to chlorine due to its lower electronegativity and larger atomic radius, facilitating SN₂ mechanisms. Key observations:

- Faster reaction kinetics in ethanol compared to chloro analogs .

- Risk of competing elimination in strongly basic conditions (e.g., NaOH), necessitating pH control .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Engineering controls : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .

Advanced: What strategies stabilize this compound against hydrolysis?

Answer:

Hydrolysis is pH-dependent. Stabilization methods include:

Q. Table 2: Stability Under Varied Conditions

| Condition | Degradation Rate | Mitigation |

|---|---|---|

| Aqueous pH 2 | High (t₁/₂ < 24h) | Avoid acidic media |

| Dry, inert gas | Low (t₁/₂ > 6 months) | Store under N₂ |

Basic: How is stoichiometry optimized for derivatization reactions?

Answer:

- Molar ratios : Start with 1:1.2 (compound:reagent) to account for reagent volatility .

- Kinetic monitoring : Use TLC or in situ IR to track consumption of starting material .

Advanced: What computational methods predict the compound’s reactivity in heterocyclic systems?

Answer:

- DFT calculations : Model charge distribution on the pyridine ring to predict electrophilic attack sites .

- Molecular docking : Assess binding affinity with biological targets (e.g., enzyme active sites) for drug design applications .

Basic: How is the compound’s solubility profile characterized?

Answer:

- Solubility screening : Test in DMSO, ethanol, and water (limited solubility in aqueous media) .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Advanced: What are the ecological implications of improper disposal?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.